3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of bromine, hydroxyl, and methoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE typically involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization One common approach is to start with the synthesis of the quinazolinone core through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinazolinone derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The presence of the quinazolinone core suggests that it may interact with enzymes or receptors involved in various biological processes. The bromine and hydroxyl groups can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Brominated Phenols: Compounds with bromine and hydroxyl groups on a phenyl ring.
Methoxyphenyl Derivatives: Compounds with methoxy groups on a phenyl ring.
Uniqueness
The uniqueness of 3-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2-[(2-METHYLPHENOXY)METHYL]-4(3H)-QUINAZOLINONE lies in its specific combination of functional groups and the quinazolinone core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H18BrN3O3 |
---|---|
Molecular Weight |
464.3 g/mol |
IUPAC Name |
3-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(2-methylphenoxy)methyl]quinazolin-4-one |
InChI |
InChI=1S/C23H18BrN3O3/c1-15-6-2-5-9-21(15)30-14-22-26-19-8-4-3-7-18(19)23(29)27(22)25-13-16-12-17(24)10-11-20(16)28/h2-13,28H,14H2,1H3/b25-13+ |
InChI Key |
LZCRLXWWPKPAEJ-DHRITJCHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2/N=C/C4=C(C=CC(=C4)Br)O |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC3=CC=CC=C3C(=O)N2N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.